molecular formula C4H5F3O2 B1432676 3-(Trifluoromethyl)oxetan-3-ol CAS No. 1403676-72-1

3-(Trifluoromethyl)oxetan-3-ol

Cat. No. B1432676
M. Wt: 142.08 g/mol
InChI Key: DFMANELZPPUNRX-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)oxetan-3-ol” is a chemical compound with the molecular formula C4H5F3O2 . It has a molecular weight of 142.076 .


Synthesis Analysis

The synthesis of oxetan-3-ol has been reported in several studies . One method involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This method is operationally simple and practical for the synthesis of a series of β-hydroxy esters .


Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)oxetan-3-ol” is characterized by an oxetane ring, which is a four-membered cyclic ether . The shortest bond within the ring is found between O1 and C1 (1.462(1) Å) and the longest between C2 and C3 (1.501(1) Å) .


Chemical Reactions Analysis

The oxetane ring in “3-(Trifluoromethyl)oxetan-3-ol” can undergo various chemical reactions . For instance, it can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Trifluoromethyl)oxetan-3-ol” include a molecular weight of 142.08 . It is stored at a temperature of 4°C .

Scientific Research Applications

Antitubercular Drug Design

Fluorinated substituents, notably the trifluoromethyl (-CF3) group, have shown significant importance in the realm of antitubercular drug design. The presence of a trifluoromethyl group in antitubercular agents has been associated with improved pharmacodynamic and pharmacokinetic properties. This review highlights the strategic placement of the trifluoromethyl group in various antitubercular scaffolds, demonstrating its potential to enhance the drug-likeness and antitubercular activity of compounds. The -CF3 group's lipophilicity-enhancing effect and its distinction as an alternative electron-withdrawing group to halogens have been emphasized, providing insights into the physicochemical properties and impact on antitubercular activity (Sidharth Thomas, 1969).

Aqueous Fluoroalkylation Reactions

The advancement of fluoroalkylation methods, particularly in aqueous media, has become an area of interest due to the unique effects of fluorine-containing functionalities on the physical, chemical, and biological properties of molecules. This review discusses the progress in developing mild, environment-friendly, and efficient incorporation of fluorinated or fluoroalkylated groups, including the trifluoromethyl group, into target molecules under green chemistry principles. The emphasis on water as a solvent or reactant in these reactions opens new prospects for fluoroalkylation, including trifluoromethylation, under environmentally benign conditions (Hai‐Xia Song et al., 2018).

OLED Materials Development

The design and synthesis of organic light-emitting diode (OLED) materials have significantly benefited from the incorporation of fluorinated compounds. The review of BODIPY-based materials, with a focus on their application as active materials in OLED devices, showcases how fluorinated groups, including the trifluoromethyl group, contribute to the development of efficient and tunable OLEDs. The aggregation-induced emission (AIE) properties and the ability to tune emission wavelengths across the visible spectrum highlight the potential of fluorinated materials in next-generation optoelectronic devices (B. Squeo & M. Pasini, 2020).

Environmental Impact and Utilization of Fluorinated Compounds

The environmental fate and effects of the lampricide TFM, a compound related to the trifluoromethyl group, were reviewed to understand its transient effects on aquatic ecosystems and minimal long-term toxicological risks. The review discusses TFM's non-persistence, detoxification, and the role of fluorinated compounds in environmental chemistry, providing insights into the responsible use and management of such chemicals (T. Hubert, 2003).

Safety And Hazards

The safety information for “3-(Trifluoromethyl)oxetan-3-ol” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “3-(Trifluoromethyl)oxetan-3-ol” could involve its use as a potential surrogate of the carboxylic acid functional group . Additionally, oxetan-3-ol, thietan-3-ol, and related structures hold promise as isosteric replacements of the carboxylic acid moiety .

properties

IUPAC Name

3-(trifluoromethyl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMANELZPPUNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)oxetan-3-ol

CAS RN

1403676-72-1
Record name 3-(trifluoromethyl)oxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tetrahydrofuran (110 mL) was added to a round bottom flask and placed under N2. trimethyl(trifluoromethyl)silane (7.18 mL, 48.6 mmol) was then added and stirred under N2 and then cooled to 0° C. oxetan-3-one (2.5 g, 34.7 mmol) was then added via syringe and stirred for 5 minutes at 0° C. to ensure complete mixing. TBAF (0.347 mL, 0.347 mmol) was added dropwise slowly via syringe and allowed to warm up to RT for 1 hr. The reaction was then cooled back down to 0° C. and added 30 mL of 1N HCl and stirred at RT for overnight. The reaction was then diluted with EtOAc and separated with water. The organic layer was washed with brine, dried over MgSO4, filtered and evaporated to give the product 3-(trifluoromethyl)oxetan-3-ol (2.00 g, 40.6% yield) as an orange thin oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 4.82-4.74 (m, 2H), 4.70-4.60 (m, 2H), 3.23 (br. s., 1H).
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
7.18 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0.347 mL
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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